molecular formula C20H15BrN2O2 B2584326 2-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide CAS No. 313275-95-5

2-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide

Cat. No.: B2584326
CAS No.: 313275-95-5
M. Wt: 395.256
InChI Key: OJIKETXKPKAEDQ-UHFFFAOYSA-N
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Description

2-Bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide is a synthetic benzamide derivative featuring a benzo[cd]indole core substituted with a bromine atom at the 2-position of the benzamide moiety and an ethyl group at the 1-position of the indole ring. The synthesis of related benzo[cd]indole derivatives often involves sulfonylation or amidation reactions, as demonstrated in the preparation of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide analogs using chlorosulfonic acid and subsequent coupling with aniline derivatives .

The bromine substituent enhances electrophilicity and may influence binding interactions in biological targets, while the ethyl group likely improves lipophilicity and metabolic stability.

Properties

IUPAC Name

2-bromo-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O2/c1-2-23-17-11-10-16(13-7-5-8-14(18(13)17)20(23)25)22-19(24)12-6-3-4-9-15(12)21/h3-11H,2H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIKETXKPKAEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=CC=C4Br)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial production methods for this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production time .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Benzo[cd]Indole Sulfonamide Derivatives

Compounds such as N-(5-aminonaphthalen-1-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (4a) and S10 share the benzo[cd]indole core but differ in substituents. Key distinctions include:

  • Sulfonamide vs. Benzamide Backbone : Sulfonamide derivatives (e.g., S10) feature a sulfonyl group linked to an aromatic amine, whereas 2-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide contains a benzamide group. This difference impacts hydrogen-bonding capacity and steric bulk.
  • Substituent Effects : The bromine atom in the target compound may enhance halogen bonding compared to sulfonamide derivatives, which rely on sulfonyl oxygen atoms for polar interactions.

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Activity (IC₅₀)
Target Compound Benzo[cd]indole 2-Bromo, 1-Ethyl Not reported
S10 Benzo[cd]indole Sulfonamide-linked aniline NF-κB inhibition: 19.1 µM
EJMC-1 Benzo[cd]indole Sulfonamide derivative Less active than S10
Amisulpride Benzamide Methoxy, aminoethylpyrrolidine Neuroleptic (D₂ antagonist)

Neuroleptic Benzamide Derivatives

Amisulpride, tiapride, and sulpiride are clinically used benzamide neuroleptics. Unlike the target compound, these lack the benzo[cd]indole system and instead feature simpler benzamide backbones with alkylamine side chains. Their pharmacological activity stems from dopamine receptor antagonism, whereas benzo[cd]indole derivatives like S10 target NF-κB pathways .

Key Research Findings and Implications

Structural Versatility : The benzo[cd]indole core accommodates diverse substituents, enabling tailored biological activity. Bromination and alkylation strategies offer routes to optimize binding and pharmacokinetics.

Activity Divergence : Sulfonamide derivatives excel in NF-κB inhibition, while classical benzamides target neurotransmitter receptors. This highlights the importance of scaffold selection in drug design.

Forensic Challenges : Differentiation of benzamide derivatives (e.g., amisulpride vs. the target compound) requires advanced analytical techniques due to structural similarities .

Biological Activity

The compound 2-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide is a member of the benzo[cd]indole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article will explore its biological activity, including structure-activity relationships, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H22BrN3O2C_{23}H_{22}BrN_{3}O_{2} with a molecular weight of approximately 440.35 g/mol. The presence of the bromine atom and the indole structure contributes to its unique pharmacological properties.

PropertyValue
Molecular FormulaC23H22BrN3O2C_{23}H_{22}BrN_{3}O_{2}
Molecular Weight440.35 g/mol
Melting PointNot available
SolubilityNot specified

Anticancer Potential

Recent studies have indicated that compounds within the benzo[cd]indole class exhibit significant anticancer properties. For instance, a related compound demonstrated effective inhibition against various cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves the inhibition of key signaling pathways such as the BET (bromodomain and extraterminal domain) family proteins, which play crucial roles in gene expression regulation related to cancer progression.

Case Study: BET Inhibition

A study highlighted that derivatives of benzo[cd]indole, including those with bromine substitutions like this compound, showed promising results in inhibiting BRD4 bromodomain interactions with acetylated histones. The lead compound exhibited a Kd value of approximately 137 nM, indicating strong binding affinity. This suggests that such compounds can effectively disrupt cancer cell proliferation by modulating epigenetic regulators .

Anti-inflammatory Effects

In addition to anticancer properties, compounds similar to this compound have been studied for their anti-inflammatory effects. These compounds can inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 and IL-6. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of benzamide derivatives is often influenced by their structural components. The introduction of halogens (like bromine) at specific positions on the indole ring can enhance potency and selectivity towards target proteins. For example:

SAR Analysis Table

Substituent PositionSubstituent TypeEffect on Activity
5BromineIncreased binding affinity
1Ethyl groupImproved solubility
2Carbonyl groupEnhanced anticancer activity

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